

Application Note: AR03 for Immunoprecipitation

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Compound of Interest

Compound Name: AR03

Cat. No.: B1667146

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Introduction

AR03 is a high-affinity, recombinant monoclonal antibody specifically engineered for the immunoprecipitation (IP) of Target Protein X (TPX). TPX is a critical kinase involved in the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, making TPX a key target for therapeutic research and drug development.

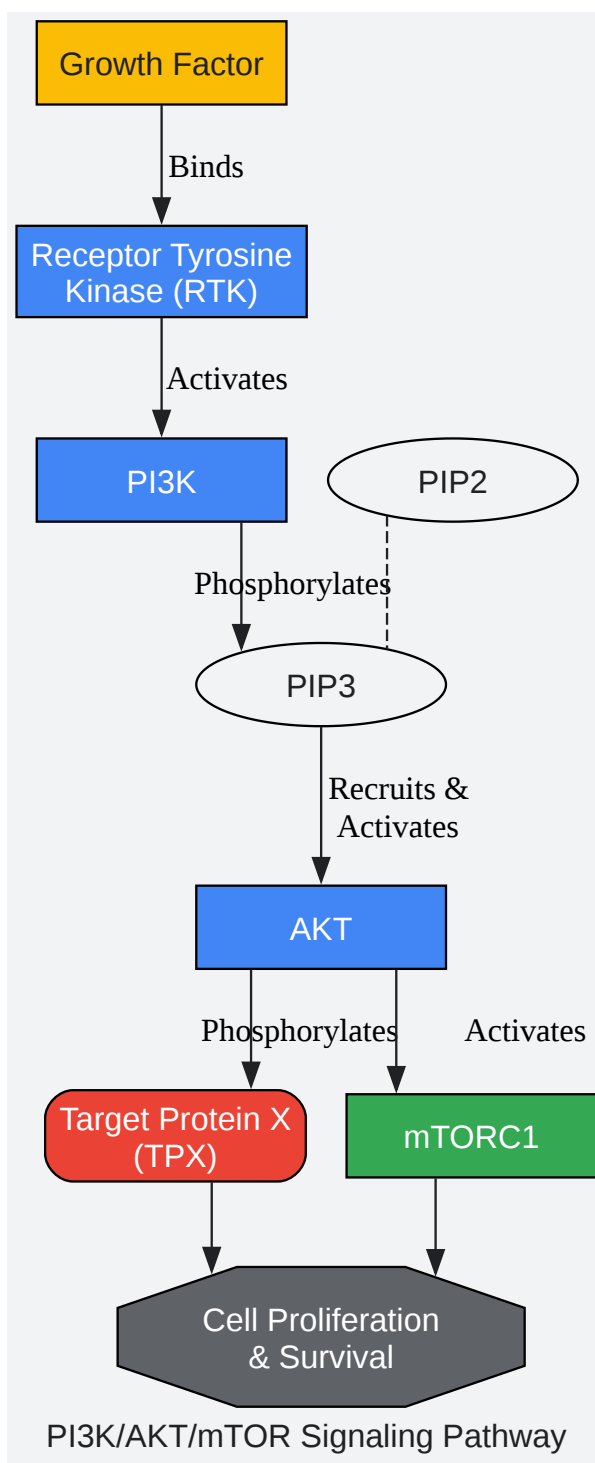
This application note provides a detailed protocol for using **AR03** to successfully immunoprecipitate endogenous TPX from cell lysates for subsequent analysis by Western Blotting or Mass Spectrometry. It includes performance data and a comprehensive guide for researchers.

Product Specifications:

Attribute	Specification
Product Name	AR03 anti-TPX Antibody
Clonality	Recombinant Monoclonal
Host Species	Rabbit
Reactivity	Human, Mouse
Application	Immunoprecipitation (IP), Western Blot (WB)
Formulation	Phosphate buffered saline (PBS), pH 7.4, with 0.02% sodium azide and 50% glycerol.
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including the hypothetical Target Protein X (TPX), leading to the modulation of cellular processes. **AR03** allows for the specific isolation of TPX to study its interaction partners and post-translational modifications within this critical pathway.



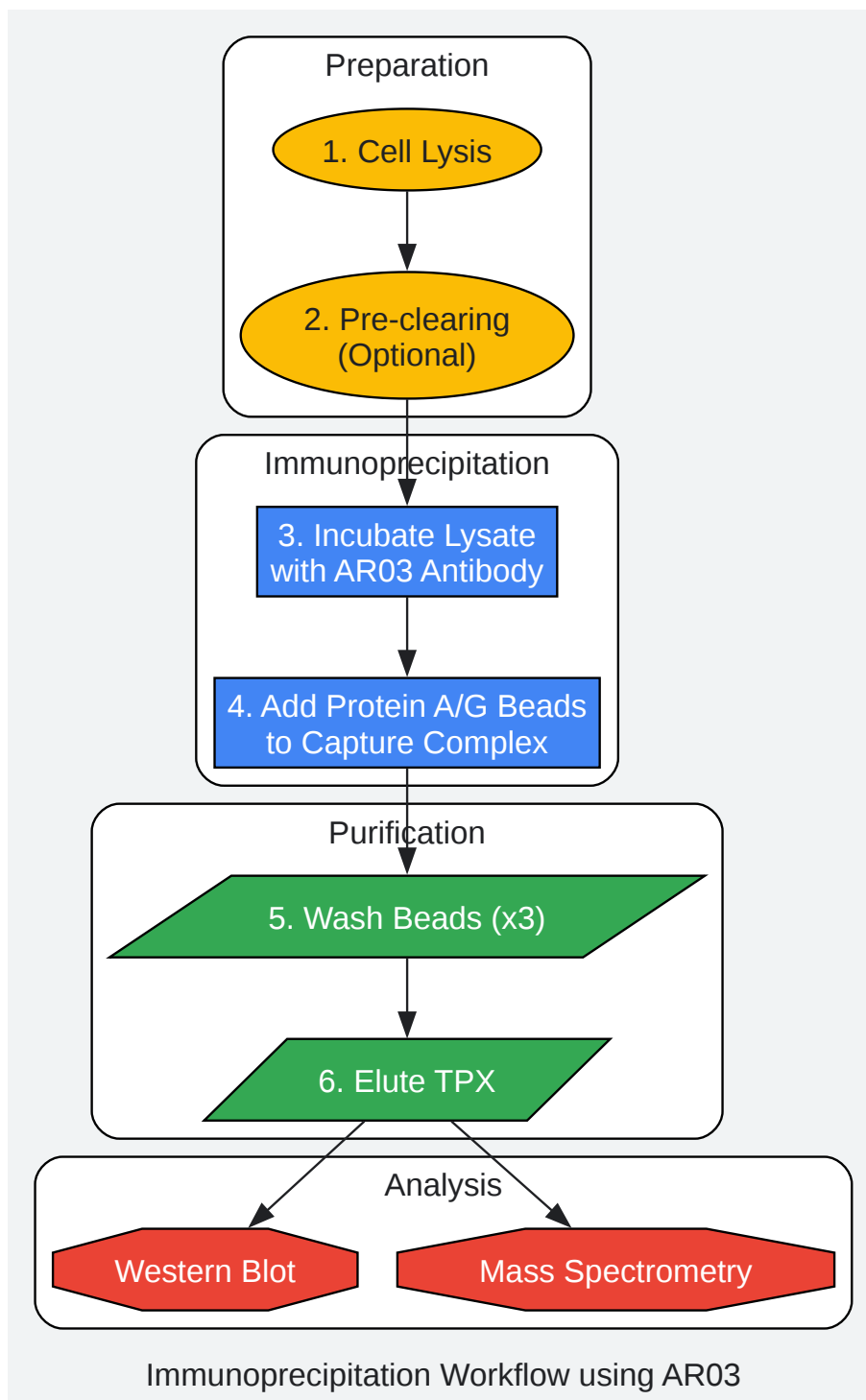
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A simplified diagram of the PI3K/AKT/mTOR signaling cascade highlighting Target Protein X (TPX).

Experimental Workflow

The immunoprecipitation procedure involves cell lysis, incubation of the lysate with the **AR03** antibody, capture of the immune complex using protein A/G magnetic beads, washing to remove non-specific binders, and finally, elution of the target protein for downstream analysis.

[\[1\]](#)[\[2\]](#)[\[3\]](#)



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A step-by-step overview of the immunoprecipitation experimental workflow.

Detailed Protocol

This protocol is optimized for a starting sample of approximately 1×10^7 cells. Optimization may be required for different cell types or protein expression levels.[4][5]

A. Reagents and Buffers

- **AR03** Antibody
- Protein A/G Magnetic Beads
- Cell Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA. Store at 4°C.
- Wash Buffer: 1X PBS with 0.05% Tween-20.
- Elution Buffer: 1X SDS-PAGE Sample Buffer.
- Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.
- Isotype Control: Rabbit IgG.

B. Cell Lysate Preparation

- Culture and treat cells as required by the experimental design.
- Harvest $\sim 1 \times 10^7$ cells and wash once with ice-cold 1X PBS.
- Pellet cells by centrifugation at 500 x g for 3 minutes at 4°C.
- Add 1 mL of ice-cold Cell Lysis Buffer (supplemented with inhibitors) to the cell pellet.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the cleared lysate.

- Determine protein concentration using a standard protein assay (e.g., BCA). Adjust concentration to 1-2 mg/mL.

C. Immunoprecipitation

- Pre-clearing (Recommended): To 1 mg of total protein lysate, add 20 μ L of Protein A/G magnetic bead slurry. Incubate on a rotator for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.[2]
- Antibody Incubation: Add 2-5 μ g of **AR03** antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of Rabbit IgG isotype control to a separate tube.
- Incubate with gentle rotation for 4 hours to overnight at 4°C.
- Immune Complex Capture: Add 30 μ L of pre-washed Protein A/G magnetic bead slurry to each sample.
- Incubate with gentle rotation for 1-2 hours at 4°C.
- Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely and then pellet.
- After the final wash, carefully remove all supernatant.

D. Elution and Analysis

- Add 40 μ L of 1X SDS-PAGE Sample Buffer to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein from the beads.
- Pellet the beads on a magnetic stand and load the supernatant (the eluate) onto an SDS-PAGE gel for Western Blot analysis or prepare for Mass Spectrometry.

Performance Data

A. Western Blot Analysis of Immunoprecipitated TPX

Immunoprecipitation of TPX was performed on lysates from HEK293T cells using 5 µg of **AR03**. The eluate was analyzed by Western Blotting. Results show a specific band for TPX in the lane corresponding to the **AR03** IP, with no band present in the IgG isotype control lane, demonstrating high specificity.

Sample	Input (10 µg)	IP: Rabbit IgG	IP: AR03
TPX Band Intensity	1.00	0.05	15.2
Conclusion	-	No specific pulldown	Efficient & Specific Pulldown

B. Co-Immunoprecipitation and Mass Spectrometry

To identify binding partners of TPX, a co-immunoprecipitation experiment was performed using **AR03** followed by LC-MS/MS analysis. The results identified several known and novel interacting proteins.[\[6\]](#)[\[7\]](#)

Identified Protein	Unique Peptides	Fold Enrichment (AR03 vs IgG)	Putative Function
Target Protein X (TPX)	28	54.3	Bait Protein
Interactor Alpha	12	31.7	Scaffolding Protein
Interactor Beta	9	25.1	Kinase Substrate
Interactor Gamma	5	18.9	Ubiquitin Ligase

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or low yield of target protein	Insufficient antibody or lysate.	Optimize the amount of AR03 and starting protein concentration.
Lysis buffer is too harsh.	Use a milder lysis buffer (e.g., RIPA without SDS).	
Epitope is masked.	Ensure the antibody is validated for IP, as it must recognize the native protein conformation.[8]	
High background / non-specific binding	Insufficient washing.	Increase the number of washes or the stringency of the wash buffer.
Lysate was not pre-cleared.	Always perform the pre-clearing step to remove proteins that bind non-specifically to the beads.[1]	
Heavy/Light chains in eluate	Antibody is co-eluted with the target.	Use an IP-specific secondary antibody for WB that does not recognize heavy/light chains, or use a crosslinking protocol to covalently attach AR03 to the beads.

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